

K00546 selectivity profiling against a kinase panel

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Compound of Interest

Compound Name: K00546

Cat. No.: B1662397

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K00546: A Comparative Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **K00546**, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). For a thorough and objective comparison, the performance of **K00546** is presented alongside two other well-characterized CDK inhibitors, Dinaciclib and Flavopiridol. All quantitative data is summarized in a clear tabular format, and detailed experimental protocols are provided to support the presented data. Visual diagrams of a key signaling pathway and the experimental workflow are also included to facilitate understanding.

Kinase Inhibitor Selectivity Profile

The inhibitory activity of **K00546**, Dinaciclib, and Flavopiridol was assessed against a panel of kinases. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below. Lower IC₅₀ values indicate higher potency.

Kinase Target	K00546 IC50 (nM)	Dinaciclib IC50 (nM)	Flavopiridol IC50 (nM)
Primary Targets			
CDK1/cyclin B	0.6[1]	3[2]	30
CDK2/cyclin A	0.5[1]	1[2]	40
CDK4/cyclin D1	-	100[3]	20-40
CDK5/p25	-	1[2][3]	-
CDK9/cyclin T1	-	4[2]	20
CLK1	8.9[1]	-	-
CLK3	29.2[1]	-	-
Off-Target Kinases			
GSK-3 β	140[1]	800[3]	280
PKA	5200[1]	-	>14000
Casein Kinase 1	2800[1]	-	-
ERK2 (MAPK1)	1000[1]	4100[3]	>14000
Calmodulin Kinase	8900[1]	-	-
VEGF-R2	32[1]	-	-
PDGF-R β	1600[1]	-	-

Note: "-" indicates that data was not readily available in the searched sources. Data for Flavopiridol was compiled from multiple sources and may reflect slight variations in assay conditions.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of test compounds. This protocol is based on established methods such as the LanthaScreen™ Eu Kinase Binding Assay and ADP-Glo™ Kinase Assay.

In Vitro Kinase Inhibition Assay Protocol

1. Reagents and Materials:

- Purified recombinant kinases (e.g., CDK1/cyclin B, CDK2/cyclin A)
- Kinase substrate (e.g., Histone H1 for CDKs)
- ATP (Adenosine triphosphate)
- Test compounds (**K00546**, Dinaciclib, Flavopiridol) dissolved in 100% DMSO
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay components)
- 384-well microplates (low-volume, white or black)
- Plate reader capable of luminescence or TR-FRET detection

2. Assay Procedure:

- **Compound Preparation:** Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in 100% DMSO.
- **Assay Plate Preparation:** Add 1 µL of each compound dilution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.
- **Kinase Reaction Mixture:** Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.
- **Reaction Initiation:** Add 10 µL of the kinase reaction mixture to each well of the assay plate.
- **ATP Addition:** To initiate the kinase reaction, add 10 µL of ATP solution (at a concentration close to the K_m for the specific kinase) to each well.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

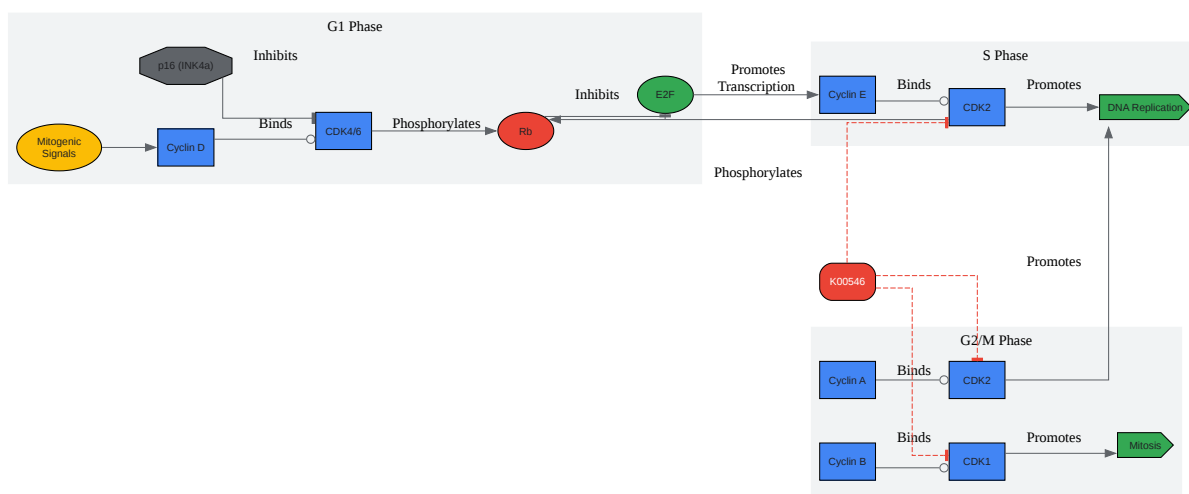
- Reaction Termination and Detection:
 - For ADP-Glo™ Assay: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
 - For LanthaScreen™ Assay: Add a mixture of Eu-labeled antibody and a fluorescently labeled tracer to the wells. Incubate for 60 minutes to allow for binding and FRET to occur.
- Data Acquisition: Read the luminescence or TR-FRET signal using a compatible plate reader.

3. Data Analysis:

- The raw data is converted to percent inhibition relative to the DMSO controls.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

Visualizations

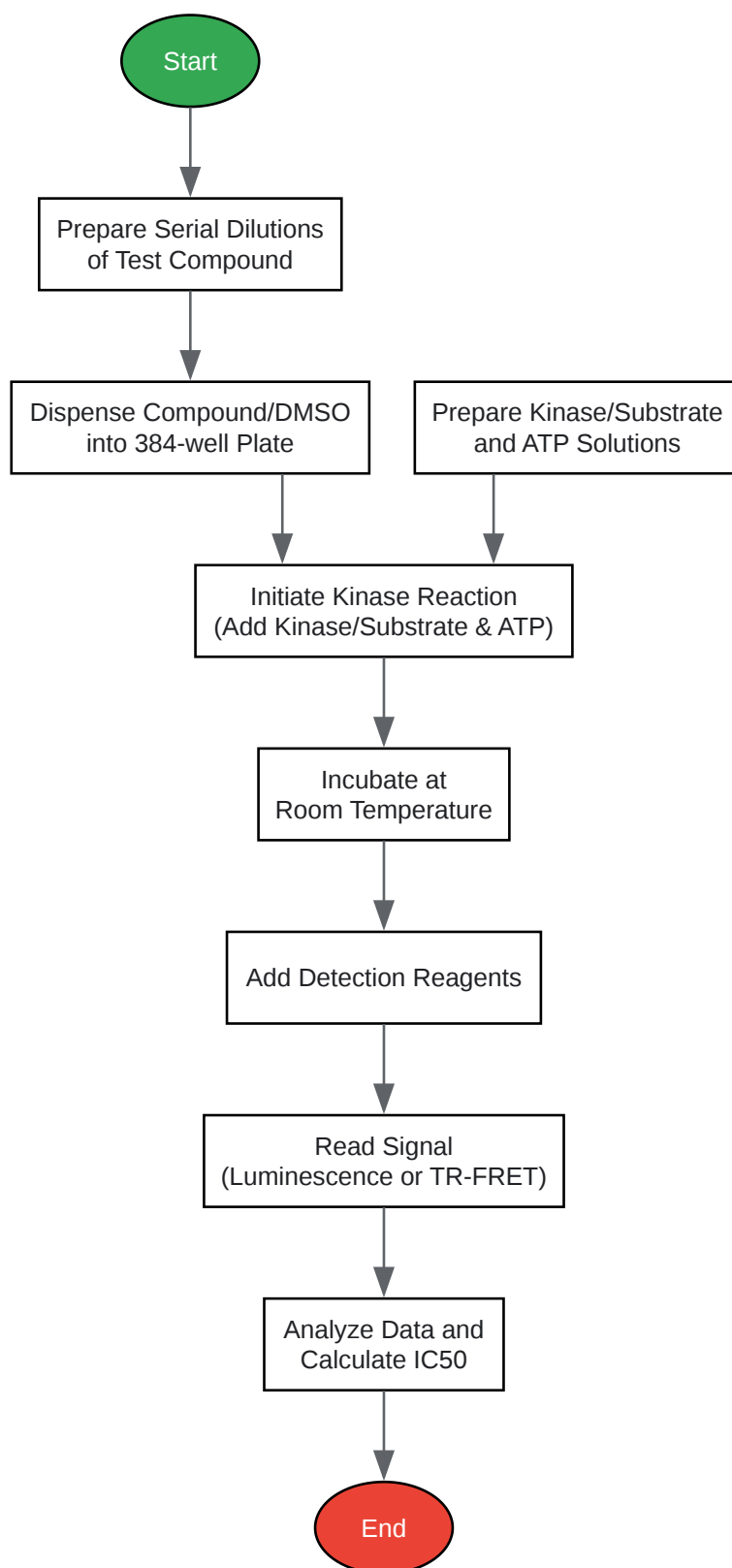
Signaling Pathway



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Caption: Simplified CDK signaling pathway and points of inhibition by **K00546**.

Experimental Workflow



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Caption: General workflow for an in vitro kinase inhibition assay.

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